

A Technical Guide to Racemic 3-Oxocyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: (S)-3-Oxocyclopentanecarboxylic acid

Cat. No.: B1299900

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This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of racemic 3-oxocyclopentanecarboxylic acid, a versatile building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

Racemic 3-oxocyclopentanecarboxylic acid is a bifunctional molecule containing both a ketone and a carboxylic acid functional group.^[1] This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.^[1]

Physicochemical Data

The key physicochemical properties of racemic 3-oxocyclopentanecarboxylic acid are summarized in the table below.

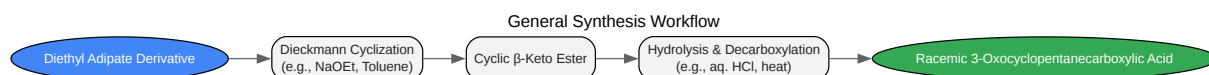
Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₃	[2][3]
Molecular Weight	128.13 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	59-62 °C	[1][4]
Boiling Point	150 °C @ 1.5 mmHg	[1][4]
CAS Number	98-78-2	[2]

Synthesis

A common route for the synthesis of racemic 3-oxocyclopentanecarboxylic acid involves the Dieckmann cyclization of a suitable diester, followed by hydrolysis and decarboxylation.[5] While a detailed, step-by-step experimental protocol for this specific transformation is not readily available in the public domain, a general workflow is presented below.

General Synthesis Workflow

The synthesis typically starts from a diethyl adipate derivative, which undergoes an intramolecular condensation to form a β -keto ester. Subsequent hydrolysis and decarboxylation yield the target molecule.



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A generalized workflow for the synthesis of racemic 3-oxocyclopentanecarboxylic acid.

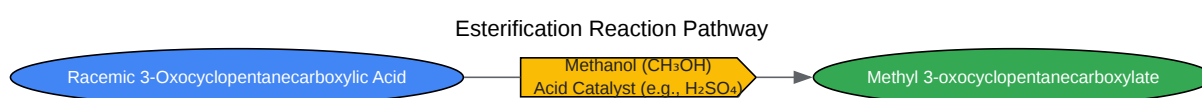
Reactivity and Applications

The presence of both a ketone and a carboxylic acid allows for a diverse range of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, and

reduction, while the ketone can participate in reactions such as nucleophilic addition, condensation, and oxidation/reduction.[1] This dual reactivity makes it a valuable precursor in the synthesis of various pharmaceutical agents and complex organic molecules.

Illustrative Reaction Pathway

A common transformation of 3-oxocyclopentanecarboxylic acid is its conversion to the corresponding methyl ester, which can then be used in further synthetic steps.



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A typical esterification of 3-oxocyclopentanecarboxylic acid.

Experimental Protocols for Characterization

Detailed experimental protocols for the comprehensive characterization of racemic 3-oxocyclopentanecarboxylic acid are not available in a single, consolidated source. However, based on standard analytical techniques for small organic molecules, the following methodologies would be appropriate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **¹H NMR Spectroscopy:** Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Expected signals would include multiplets for the aliphatic protons of the cyclopentane ring and a singlet for the carboxylic acid proton, typically downfield.

- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would include those for the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons of the ring.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Methodology:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum from a thin film of the molten compound or a solution in a suitable solvent.
- Data Acquisition: Record the spectrum on an FTIR spectrometer.
- Data Interpretation: The IR spectrum of 3-oxocyclopentanecarboxylic acid is expected to show a broad O-H stretching band for the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$), a sharp C=O stretching band for the ketone (around 1740 cm^{-1}), and a C=O stretching band for the carboxylic acid (around 1710 cm^{-1}).^[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.13 g/mol). Analysis of the fragmentation pattern can provide further structural information.

This technical guide serves as a foundational resource for understanding the properties and potential applications of racemic 3-oxocyclopentanecarboxylic acid. Further research into specific, validated synthetic and analytical protocols is recommended for any practical application.

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